![molecular formula C17H17N3O6 B5714094 N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMOX, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in the fluorescence properties of DMOX. In photodynamic therapy, DMOX is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects
DMOX has been reported to have low toxicity and good biocompatibility, making it suitable for use in biological systems. In vitro studies have shown that DMOX has a high binding affinity for metal ions such as copper and zinc. DMOX has also been shown to induce apoptosis in cancer cells in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMOX in lab experiments is its high sensitivity and selectivity for metal ions. DMOX is also easy to synthesize and has low toxicity, making it suitable for use in biological systems. However, one limitation of DMOX is its limited solubility in aqueous solutions, which can affect its performance in some applications.
Direcciones Futuras
There are many future directions for the research and development of DMOX. One potential application is the use of DMOX as a biosensor for the detection of metal ions in environmental and clinical samples. Another direction is the synthesis of new derivatives of DMOX with improved properties for specific applications. Additionally, the use of DMOX in combination with other compounds for cancer treatment is an area of ongoing research.
Conclusion
In conclusion, N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, commonly known as DMOX, is a chemical compound with various scientific research applications. It has been synthesized using different methods and has been shown to have low toxicity and good biocompatibility. DMOX has a high sensitivity and selectivity for metal ions and has potential applications in biosensing, photodynamic therapy, and the synthesis of MOFs. Ongoing research in this field will lead to the discovery of new applications and derivatives of DMOX with improved properties.
Métodos De Síntesis
DMOX can be synthesized using different methods, including the reaction between 3,4-dimethoxybenzoic acid and 4-nitrophenylethylamine in the presence of a coupling agent. Another method involves the reaction between 3,4-dimethoxybenzoyl chloride and 4-nitrophenylethylamine in the presence of a base. Both methods have been reported to yield high purity DMOX.
Aplicaciones Científicas De Investigación
DMOX has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. DMOX has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, DMOX has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-5-12(10-15(14)25-2)17(21)26-19-16(18)9-11-3-6-13(7-4-11)20(22)23/h3-8,10H,9H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWXZOJJMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

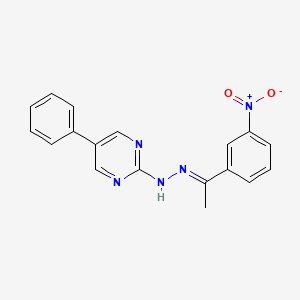
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
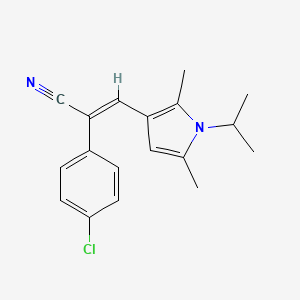
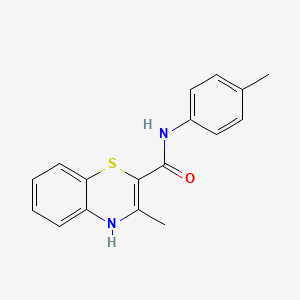
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)
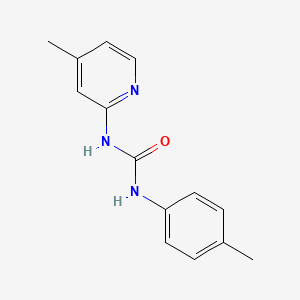

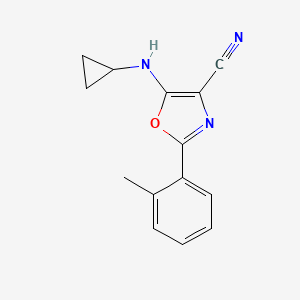

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

